molecular formula C7H13NO2 B12341045 Octahydropyrano[4,3-b]morpholine

Octahydropyrano[4,3-b]morpholine

Cat. No.: B12341045
M. Wt: 143.18 g/mol
InChI Key: BOLBQXJACOAUNB-UHFFFAOYSA-N
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Description

Octahydropyrano[4,3-b]morpholine is a heterocyclic compound that features a fused ring system combining a pyran and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octahydropyrano[4,3-b]morpholine typically involves the nucleophilic ring-opening of epoxides or aziridines followed by cyclization. One common method starts with the reaction of glycidol with N-nosyl aminoacetaldehyde, followed by a series of condensation and ring-closure reactions under Lewis acid conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Octahydropyrano[4,3-b]morpholine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the morpholine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products: The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted morpholine derivatives .

Scientific Research Applications

Octahydropyrano[4,3-b]morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Octahydropyrano[4,3-b]morpholine exerts its effects depends on its specific application:

Comparison with Similar Compounds

  • 3-ethyl-octahydropyrano[4,3-b]morpholine
  • 2-methyl-octahydropyrano[4,3-b]morpholine

Comparison: Octahydropyrano[4,3-b]morpholine is unique due to its specific ring fusion and the presence of both oxygen and nitrogen heteroatoms. This structural uniqueness imparts distinct chemical and biological properties compared to its analogs, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2,3,4,4a,5,7,8,8a-octahydropyrano[4,3-b][1,4]oxazine

InChI

InChI=1S/C7H13NO2/c1-3-9-5-6-7(1)10-4-2-8-6/h6-8H,1-5H2

InChI Key

BOLBQXJACOAUNB-UHFFFAOYSA-N

Canonical SMILES

C1COCC2C1OCCN2

Origin of Product

United States

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